molecular formula C5H9NO2 B1459637 L-Proline-2,5,5-d3 CAS No. 65807-22-9

L-Proline-2,5,5-d3

Cat. No. B1459637
CAS RN: 65807-22-9
M. Wt: 118.15 g/mol
InChI Key: ONIBWKKTOPOVIA-KIZNEYSQSA-N
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Description

L-Proline-2,5,5-d3 is used as an internal standard for the quantification of L-proline by GC- or LC-MS . It’s a nonessential amino acid that contains a pyrrolidine ring, which is highly rigid and affects protein conformation and folding . It’s a substrate for the proton-coupled amino acid transporter 1 (PAT1) and an inhibitor of acetylcholinesterase (AChE) . L-Proline accumulates in plants under environmental stress and is important for environmental stress tolerance through its involvement in protein synthesis, redox balance maintenance, osmoprotection, and signaling .


Synthesis Analysis

L-Proline-2,5,5-d3 is synthesized from glutamic acid . In one study, L-proline amide derivatives were synthesized by reacting L-proline with carboxylic acid chlorides in the presence of pyridine as a solvent . The reactions were monitored with TLC and all structures were characterized using spectroscopic techniques such as FT-IR, 1H-NMR, and mass spectrometry .


Molecular Structure Analysis

L-Proline-2,5,5-d3 has a molecular formula of C5D3H6NO2 . It contains a pyrrolidine ring, which contains the α-amino nitrogen . This ring is highly rigid, which affects protein conformation and folding .


Chemical Reactions Analysis

L-Proline-2,5,5-d3 is reactive towards a variety of functionalities . In one protocol, it was used as a catalyst in an aqueous medium to give the corresponding products in high yield .

Scientific Research Applications

1. Synthesis of 2-amino-3-cyanopyridines

  • Application Summary: L-Proline-2,5,5-d3 is used as a catalyst in the one-pot synthesis of 2-amino-3-cyanopyridine derivatives from malononitrile, aromatic aldehyde, acetophenone, and ammonium acetate .
  • Methods of Application: The reaction is carried out at 60 °C, utilizing water as a solvent . The catalyst is recyclable and can be used up to 4 cycles without compromising the yield of the final products .
  • Results: The process produces final products with good yield . It has the advantages of a quick routine, large yields, environment-friendly, broad substrate scope tolerance, simple workup processes, etc .

2. Internal Standard for Quantification

  • Application Summary: L-Proline-d3 is intended for use as an internal standard for the quantification of L-proline by GC- or LC-MS .
  • Results: The use of L-Proline-d3 as an internal standard can improve the accuracy and reliability of L-proline quantification .

3. Synthesis of Heterocyclic Skeletons

  • Application Summary: L-Proline is an essential catalyst for synthesizing heterocyclic skeletons such as coumarin, spiro-oxindoles, imidazoles, benzimidazoles, quinoxalines, podophyllotoxin, benzothiazoles, isoxazolidines, phenothiazines, aziridine, indole, 1,5-benzodiazepines, pyridine, and quinazolines .
  • Results: The use of L-Proline as a catalyst can improve the efficiency of these syntheses .

4. Measurement of Hydroxyproline Levels

  • Application Summary: An analytical method was developed for the measurement of hydroxyproline (Hyp) levels in mouse kidney by high-performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) using L-Proline-2,5,5-d3 .
  • Results: The use of L-Proline-2,5,5-d3 can improve the accuracy and reliability of hydroxyproline quantification .

5. Synthesis of Pyridine Derivatives

  • Application Summary: L-Proline is used as a catalyst in the synthesis of pyridine derivatives, which are popular heterocycles present in natural products and various synthetic compounds of pharmaceutical interest .
  • Methods of Application: The reaction involves the multicomponent coupling of aldehyde, malononitrile, ketone, and ammonium acetate using water as a solvent at 60 °C .
  • Results: The process produces final products with good yield . It has several advantages, such as broad substrate scope tolerance, shorter reaction times, environmentally benign approach, catalyst recyclability, simple and easy workup procedures, etc .

6. Green Catalyst in Organic Chemistry

  • Application Summary: L-Proline is used as a ‘Green catalyst’ in organic chemistry . It catalyzes different asymmetric syntheses, including known reactions such as Aldol condensation, Mannich reaction, Michael Addition, Knoevenagel condensation, Hantzsch synthesis, OXA-Michael Henry tandem, Ullmann reactions, Wieland-Miescher ketone synthesis, Robinson annulation, Biginelli reaction, α- amination .
  • Results: Given the importance of L-Proline based reactions, it has been observed to have tremendous applications in organic chemistry .

properties

IUPAC Name

(2S)-2,5,5-trideuteriopyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c7-5(8)4-2-1-3-6-4/h4,6H,1-3H2,(H,7,8)/t4-/m0/s1/i3D2,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONIBWKKTOPOVIA-KIZNEYSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][C@]1(CCC(N1)([2H])[2H])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Proline-2,5,5-d3

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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L-Proline-2,5,5-d3
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Reactant of Route 6
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Citations

For This Compound
21
Citations
LRF Backman, YY Huang, MC Andorfer, B Gold… - elife, 2020 - elifesciences.org
The glycyl radical enzyme (GRE) superfamily utilizes a glycyl radical cofactor to catalyze difficult chemical reactions in a variety of anaerobic microbial metabolic pathways. Recently, a …
Number of citations: 12 elifesciences.org
YA Lawrence, A Rodrigues-Hoffmann… - American Journal of …, 2019 - Am Vet Med Assoc
OBJECTIVE To develop and analytically validate a liquid chromatography–tandem mass spectrometry method for measurement of endogenous trans-4-hydroxy- l -proline …
Number of citations: 3 avmajournals.avma.org
SH Park, K Lovejoy, S Grosse, M De Pra… - Thermo Scientific …, 2019 - lcms.labrulez.com
Because most amino acids lack a chromophore or fluorophore, pre-or post-column derivatization is required to analyze them by liquid chromatography (LC) coupled with a UV or …
Number of citations: 4 lcms.labrulez.com
C Liscio, C Hopley - Food Analytical Methods, 2016 - Springer
The concentration of trans-4-hydroxy-l-proline has been traditionally employed as an estimate of collagen content in meat to assess meat quality. Conventional methods use chemical …
Number of citations: 11 link.springer.com
A Ikawa‐Yoshida, S Matsuo, A Kato… - International Journal …, 2017 - Wiley Online Library
Hepatocellular carcinoma ( HCC ) is a common cancer worldwide and represents the outcome of the natural history of chronic liver disease. The growing rates of HCC may be partially …
Number of citations: 80 onlinelibrary.wiley.com
H Newton, YF Wang, L Camplese… - Nature …, 2020 - nature.com
Cancer cells demand excess nutrients to support their proliferation, but how tumours exploit extracellular amino acids during systemic metabolic perturbations remain incompletely …
Number of citations: 36 www.nature.com
R Pasquariello, N Verdile, R Pavlovic, S Panseri… - Cells, 2021 - mdpi.com
We derived two novel cell lines from rainbow trout (RT) proximal (RTpi-MI) and distal intestine (RTdi-MI) and compared them with the previously established continuous cell line …
Number of citations: 15 www.mdpi.com
YA Lawrence - 2019 - oaktrust.library.tamu.edu
Chronic hepatitis can present a diagnostic challenge, with different types of chronic hepatic disease being associated with similar clinical and laboratory findings. Clinical signs of …
Number of citations: 0 oaktrust.library.tamu.edu
R Shiota, H Morita, T Matsumoto, A Morimoto… - Analytical …, 2017 - Springer
An analytical method was developed and validated for the measurement of hydroxyproline (Hyp) levels in mouse kidney by high-performance liquid chromatography with tandem mass …
Number of citations: 7 link.springer.com
N Verdile, F Camin, R Pavlovic, R Pasquariello… - Cells, 2023 - mdpi.com
In vitro organotypic cell-based intestinal platforms, able to faithfully recapitulate the complex functions of the organ in vivo, would be a great support to search for more sustainable feed …
Number of citations: 1 www.mdpi.com

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